molecular formula C7H6N2O B1438620 5-Hydroxy-3-methylpyridine-2-carbonitrile CAS No. 228867-86-5

5-Hydroxy-3-methylpyridine-2-carbonitrile

Cat. No. B1438620
CAS RN: 228867-86-5
M. Wt: 134.14 g/mol
InChI Key: VFQZBTDFJLSQCM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-Hydroxy-3-methylpyridine-2-carbonitrile is C7H6N2O . It has a molecular weight of 134.14 g/mol. The presence of a pyridine ring suggests potential applications in medicinal chemistry.

Scientific Research Applications

Synthesis Methods

  • The synthesis of 5- and 6-alkyl substituted derivatives of 2-aminopyridine-3-carbonitrile, which is structurally related to 5-Hydroxy-3-methylpyridine-2-carbonitrile, has been achieved through dienamine intermediates (H. Kurihara & H. Mishima, 1977).

Chemical Analysis and Spectroscopy

  • The structural and spectroscopic analysis of related pyridine derivatives, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, has been conducted using X-ray analysis, IR, NMR, and UV–vis absorption and fluorescence spectroscopy (Marijana Jukić et al., 2010).

Corrosion Inhibition

  • Pyrrole-4-carbonitriles, including those structurally similar to 5-Hydroxy-3-methylpyridine-2-carbonitrile, have been studied as corrosion inhibitors for mild steel in acidic environments. These compounds are found to be effective in inhibiting corrosion by adsorbing on the metal surface, with their efficiency increasing at higher concentrations (C. Verma et al., 2015).

Cytotoxicity and Potential Anticancer Activity

  • A series of methoxypyridine-3-carbonitrile derivatives, which are closely related to 5-Hydroxy-3-methylpyridine-2-carbonitrile, have been synthesized and screened for in vitro cytotoxicity against various cancer cell lines. Some compounds showed promising antiproliferative effects (M. Al‐Refai et al., 2019).

Potential Inhibition of Xanthine Oxidoreductase

  • Compounds structurally related to 5-Hydroxy-3-methylpyridine-2-carbonitrile, such as 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile, have been identified as potent inhibitors of xanthine oxidoreductase. These compounds exhibited both competitive and mechanism-based inhibition, suggesting potential therapeutic applications (Koji Matsumoto et al., 2011).

properties

IUPAC Name

5-hydroxy-3-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5-2-6(10)4-9-7(5)3-8/h2,4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQZBTDFJLSQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652412
Record name 5-Hydroxy-3-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-3-methylpyridine-2-carbonitrile

CAS RN

228867-86-5
Record name 5-Hydroxy-3-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A resealable vessel was charged with Pd2dba3 (0.893 g, 0.975 mmol, Strem), dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (0.858 g, 2.090 mmol, Strem), dicyanozinc (1.636 g, 13.93 mmol), and 6-chloro-5-methylpyridin-3-ol (2.00 g, 13.93 mmol, step 3 intermediate 34). The solids were taken up in DMF (45 mL) and the reaction mixture was purged with Argon. The vessel was sealed and heated in a 110° C. oil bath. After 21 h, the reaction was filtered through Celite and the filter cake was rinsed with 5% MeOH-DCM. The filtrate was concentrated and the residue was purified by silica gel chromatography, eluting with 40% to 50% EtOAc-hexane to afford the title compound (676 mg, 32%). MS m/z=135 (M+H)+.
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0.858 g
Type
reactant
Reaction Step Two
Quantity
1.636 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.893 g
Type
catalyst
Reaction Step Two
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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